Fmoc-D-Cha-OH

Vue d'ensemble

Description

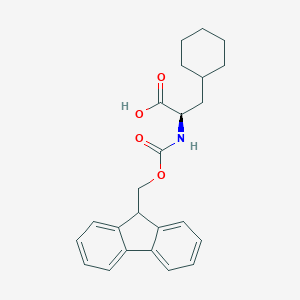

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid is a synthetic organic compound commonly used in the field of peptide synthesis. It is a derivative of amino acids and is often employed as a protecting group for the amino function in peptide synthesis due to its stability and ease of removal under specific conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using the 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Formation of the Propanoic Acid Derivative: The protected amino acid is then reacted with cyclohexylpropanoic acid under conditions that facilitate the formation of the desired product. This often involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In industrial settings, the production of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The Fmoc group can be substituted under basic conditions, typically using piperidine, to yield the free amino acid.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Piperidine in a suitable solvent like dimethylformamide (DMF).

Major Products

Oxidation: Ketones or alcohols derived from the cyclohexyl group.

Reduction: Alcohols from the reduction of carbonyl groups.

Substitution: Free amino acids after removal of the Fmoc group.

Applications De Recherche Scientifique

Fmoc-D-Cha-OH, or N-α-Fmoc-β-cyclohexyl-D-alanine, is a prominent compound in peptide chemistry, particularly valued for its role in the synthesis of peptides and proteins. This article explores its applications across various scientific fields, highlighting relevant case studies and data.

Peptide Synthesis

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). Its ability to protect the amino group allows for the sequential addition of amino acids, facilitating the construction of complex peptide sequences. The Fmoc group can be easily removed under basic conditions, enabling the formation of free amines necessary for subsequent coupling reactions.

Key Reactions:

- Fmoc Deprotection : Typically performed using piperidine in dimethylformamide.

- Coupling Reactions : Commonly employs reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Biological Studies

The unique properties of this compound enable its use in biological research, particularly in studying protein interactions and developing peptide-based probes. Its incorporation into peptides can enhance binding affinity and specificity due to the steric effects of the cyclohexyl group.

Pharmaceutical Development

This compound plays a crucial role in developing peptide-based therapeutics and vaccines. Its ability to modify peptide structures can lead to improved pharmacokinetic profiles and therapeutic efficacy.

Case Study 1: Development of Antimicrobial Peptides

In a study focused on antimicrobial peptides (AMPs), researchers synthesized a library incorporating this compound. The peptides were screened for antibacterial activity against multi-drug-resistant strains, revealing several sequences with potent antimicrobial properties. This highlights the compound's potential in therapeutic applications against resistant infections.

Case Study 2: Hemolytic Activity Assessment

Another investigation assessed the hemolytic activity of peptides containing this compound. The study aimed to evaluate the safety profile of these peptides for therapeutic use. Results indicated that while some derivatives maintained high antimicrobial efficacy, they exhibited low hemolytic activity, suggesting a favorable safety margin for potential clinical applications.

Case Study 3: Inhibition of HMGB1 Release

Research identified this compound as an inhibitor of HMGB1 release from apoptotic cells. This finding suggests potential applications in modulating inflammatory responses during apoptosis, indicating further therapeutic avenues in diseases characterized by excessive inflammation .

Mécanisme D'action

The primary mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid is its role as a protecting group in peptide synthesis. The Fmoc group protects the amino function of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar in structure but with a phenyl group instead of a cyclohexyl group.

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpropanoic acid: Similar in structure but with a methyl group instead of a cyclohexyl group.

Uniqueness

The uniqueness of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid lies in its cyclohexyl group, which imparts specific steric and electronic properties. These properties can influence the reactivity and stability of the compound, making it suitable for certain peptide synthesis applications where other similar compounds might not be as effective.

Activité Biologique

Fmoc-D-Cha-OH, or Fmoc-D-Cyclohexylalanine, is a synthetic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). This compound is characterized by the presence of a cyclohexyl group attached to the alpha carbon, which can significantly influence the biological activity of peptides synthesized with it. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₅H₁₉NO₂

- Molecular Weight : 247.32 g/mol

- Synthesis : this compound is synthesized using standard SPPS protocols. The Fmoc group serves as a protective group for the amino functionality during peptide assembly, allowing for selective incorporation of other amino acids. Upon completion of synthesis, the Fmoc group can be cleaved under mild acidic conditions.

- Target Enzymes : this compound has been shown to interact with DNase γ, an enzyme involved in DNA fragmentation during apoptosis. This interaction inhibits DNase γ activity, thereby affecting apoptotic pathways.

- Biochemical Pathways : The inhibition of DNase γ leads to reduced apoptosis by preventing DNA fragmentation, which can be critical in cancer therapies where controlling cell death is essential.

Case Studies and Experimental Results

-

Antimicrobial Activity :

- A study on antimicrobial peptides (AMPs) indicated that modifications to peptide structures, including those involving D-cyclohexylalanine, can enhance stability and bioactivity against multi-drug-resistant pathogens. For instance, analogues containing D-cyclohexylalanine demonstrated potent antimicrobial activity with MIC values comparable to native peptides .

- Protein-Protein Interactions :

- Stability Studies :

Data Tables

Propriétés

IUPAC Name |

(2R)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJAUEZBPWTKIV-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601148502 | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144701-25-7 | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144701-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.